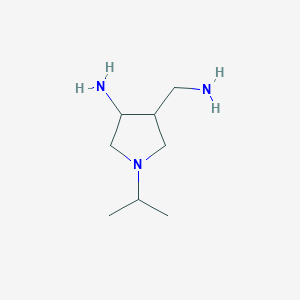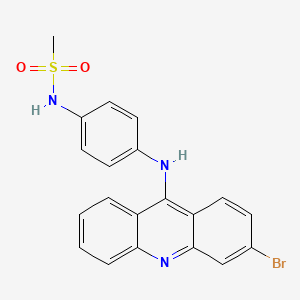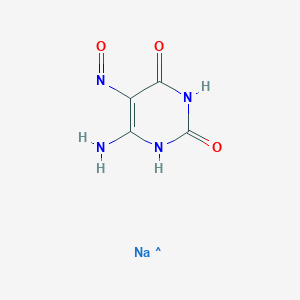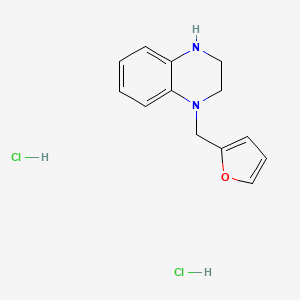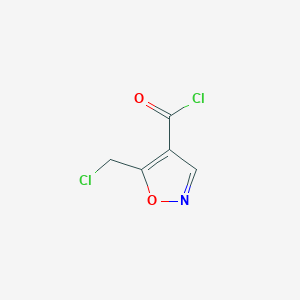
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is a chemical compound with the molecular formula C5H3Cl2NO2 and a molecular weight of 179.99 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- typically involves the chlorination of isoxazole derivatives. One common method is the reaction of isoxazole with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloromethyl group at the 5-position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation with hydrogen peroxide can introduce a hydroxyl group.
Applications De Recherche Scientifique
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity is primarily due to the presence of the chloromethyl and carbonyl groups, which can undergo nucleophilic attack and form stable adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-4-isoxazolecarbonyl chloride: Similar in structure but with a methyl group instead of a chloromethyl group.
Isoxazole-5-carbonyl chloride: Lacks the chloromethyl group but retains the core isoxazole structure.
Uniqueness
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is unique due to the presence of both the chloromethyl and carbonyl functional groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
139442-86-7 |
|---|---|
Formule moléculaire |
C5H3Cl2NO2 |
Poids moléculaire |
179.99 g/mol |
Nom IUPAC |
5-(chloromethyl)-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO2/c6-1-4-3(5(7)9)2-8-10-4/h2H,1H2 |
Clé InChI |
MECSKRLTNBOYDC-UHFFFAOYSA-N |
SMILES canonique |
C1=NOC(=C1C(=O)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)

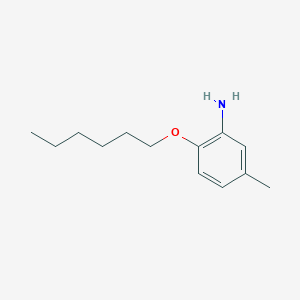
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
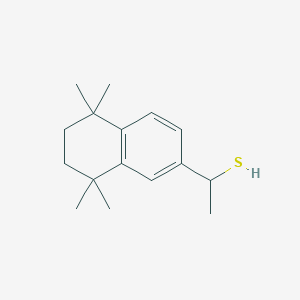


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
